Propanenitrile-25

Quantitative Mass Spectrometry Stable Isotope Dilution Internal Standard Selection

Propanenitrile-25, systematically named 2,2,3,3,3-pentadeuteriopropanenitrile and commonly referred to as Propionitrile-d5 , is a stable isotopically labeled analog of propionitrile (ethyl cyanide). It is classified as a fully deuterated aliphatic nitrile with the molecular formula C3D5N and a molecular weight of 60.11 g/mol.

Molecular Formula C3H5N
Molecular Weight 60.11 g/mol
CAS No. 10419-75-7
Cat. No. B1584105
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropanenitrile-25
CAS10419-75-7
Molecular FormulaC3H5N
Molecular Weight60.11 g/mol
Structural Identifiers
SMILESCCC#N
InChIInChI=1S/C3H5N/c1-2-3-4/h2H2,1H3/i1D3,2D2
InChIKeyFVSKHRXBFJPNKK-ZBJDZAJPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Propionitrile-d5 (CAS 10419-75-7): A Pentadeuterated Internal Standard for LC-MS and GC-MS Quantitation


Propanenitrile-25, systematically named 2,2,3,3,3-pentadeuteriopropanenitrile and commonly referred to as Propionitrile-d5 [1], is a stable isotopically labeled analog of propionitrile (ethyl cyanide). It is classified as a fully deuterated aliphatic nitrile with the molecular formula C3D5N and a molecular weight of 60.11 g/mol [2]. The compound is supplied with an isotopic purity of ≥99 atom% D, ensuring a minimal mass difference of M+5 relative to the unlabeled propionitrile . This high level of deuterium incorporation, coupled with its chemical inertness and chromatographic co-elution with the native analyte, establishes its primary role as an internal standard in quantitative mass spectrometry workflows.

Workflow Stable-isotope dilution LC-MS/MS & GC-MS/MS
Selection Deuterated internal standard (M+5)
Use Context Propionitrile quantitation in research matrices

Why Non-Deuterated Propionitrile or Alternative Internal Standards Cannot Be Directly Substituted for Propionitrile-d5


In quantitative mass spectrometry, the selection of an internal standard is critical for correcting matrix effects, ionization variability, and sample preparation losses. Non-deuterated propionitrile is indistinguishable from the analyte in the mass spectrometer, precluding its use as a separate quantitation channel [1]. Alternative deuterated internal standards, such as acetonitrile-d3, exhibit different chromatographic retention times and extraction efficiencies, introducing systematic quantification bias. Propionitrile-d5 co-elutes with the native propionitrile analyte under standard GC and LC conditions, ensuring identical ion suppression/enhancement effects [2]. Its M+5 mass shift (from 55.08 Da to 60.11 Da) provides a unique and interference-free MS/MS transition, enabling precise and accurate quantification across diverse biological and environmental matrices. Furthermore, the high isotopic enrichment (≥99 atom% D) minimizes spectral overlap from the native isotope envelope, which is a known source of error when using lower-enriched or structurally dissimilar internal standards .

Mass overlap Non-deuterated propionitrile cannot be distinguished from the analyte, preventing separate quantitation.
Chromatographic shift Alternative ISTDs (e.g., acetonitrile-d3) elute at different retention times, introducing matrix-effect correction bias.
Isotopic impurity Lower enrichment (e.g., 98 atom% D) increases native isotope overlap, potentially raising the LLOQ.

Head-to-Head Quantitative Differentiation: Propionitrile-d5 vs. Unlabeled Propionitrile and Acetonitrile-d3


Mass Spectrometric Differentiation: M+5 Mass Shift Enables Interference-Free Quantitation

Propionitrile-d5 provides a mass shift of +5.03 Da relative to unlabeled propionitrile (M = 55.08 Da for C3H5N vs. M = 60.11 Da for C3D5N) [1]. This 5-Da separation is sufficient to fully resolve the [M+H]+ ion of the internal standard from the analyte's native isotope peaks, eliminating cross-talk in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) modes. In contrast, acetonitrile-d3 (M = 44.05 Da for C2D3N) has a mass shift of only +3 Da, which can result in partial overlap with the M+1 isotope peak of acetonitrile (C2H3N), requiring complex mathematical deconvolution [2].

Mass shift differentiation
Head-to-head
+5.03 Da
vs. +3.02 Da (acetonitrile-d3)
Supports interference-free SRM/MRM quantitation
2.01 Da greater separation reduces cross-talk
Quantitative Mass Spectrometry Stable Isotope Dilution Internal Standard Selection

Chromatographic Co-Elution: Identical Retention Time Ensures Matrix Effect Correction

Propionitrile-d5 exhibits a retention time (RT) within ±0.02 min of unlabeled propionitrile on a standard DB-5MS GC column under temperature-programmed conditions [1]. This near-identical retention is critical because any RT difference would subject the internal standard and analyte to different portions of the mobile phase gradient and matrix suppression zones, invalidating the fundamental assumption of internal standardization. In a study by Kamel et al., propionitrile-d5 was used to confirm the identity of propionitrile as a contaminant in acetonitrile by high-accuracy mass measurement and tandem mass spectrometry, demonstrating its indistinguishable chromatographic behavior [2].

Co-elution
Head-to-head
ΔRT = 0.02 min
Identical to unlabeled propionitrile
Ensures identical matrix effect correction
DB-5MS GC column, standard conditions
Chromatography Matrix Effect Correction GC-MS Method Validation

Isotopic Purity and Quantitative Accuracy: 99 atom% D Ensures Minimal Native Isotope Overlap

Propionitrile-d5 is commercially available with an isotopic purity of 99 atom% D, as verified by NMR and GC analysis [1]. This high level of enrichment translates to less than 1% residual protium at each deuterated position, resulting in a calculated M+4 impurity of ≤0.05% and M+3 impurity of ≤0.001%. In contrast, acetonitrile-d3, another common internal standard for nitrile analysis, is often supplied at 98 atom% D, leading to a 2% residual protium level and a significantly higher M+2 impurity signal that can interfere with the quantification of low-abundance analytes .

Isotopic purity
Reported
99 atom% D
vs. 98 atom% D for acetonitrile-d3
Supports lower LLOQ by minimizing native isotope interference
40× lower M-1 impurity signal
Isotopic Enrichment Assay Precision Quantitative LC-MS/MS

Regulatory Method Compliance: Validated Use in GB 5750.10-2023 for Nitrosamine Analysis

Propionitrile-d5 is explicitly referenced as a recommended internal standard for the determination of 7 nitrosamines in drinking water by solid-phase extraction (SPE) and GC-MS/MS according to the Chinese national standard GB 5750.10-2023 . This official regulatory method adoption provides a clear, validated framework for its use, including specified MRM transitions, collision energies, and concentration ranges. In comparison, non-deuterated propionitrile cannot be used as an internal standard in this method due to the risk of false positives from naturally occurring propionitrile in water sources, while alternative deuterated nitriles have not been validated under the same rigorous inter-laboratory study conditions [1].

Regulatory method
Class-level
GB 5750.10-2023
Only validated deuterated nitrile ISTD
Supports regulatory method alignment for drinking water nitrosamine testing
Method context; may reduce validation effort
Drinking Water Testing Nitrosamine Analysis Regulatory Compliance

Optimal Application Scenarios for Procuring Propionitrile-d5 Based on Verified Differentiating Evidence


Quantitative Analysis of Propionitrile in Drinking Water for Regulatory Compliance (GB 5750.10-2023)

Propionitrile-d5 is the method-recommended internal standard for the GC-MS/MS analysis of nitrosamines in drinking water, as per the Chinese national standard GB 5750.10-2023 . Its M+5 mass shift eliminates interference from native propionitrile, ensuring accurate quantification of trace-level contaminants. Laboratories adopting this standard method can directly procure Propionitrile-d5 to meet validation criteria without additional method development.

Mechanistic Studies of Proton Transfer in Atmospheric Pressure Photoionization (APPI) Mass Spectrometry

As demonstrated by Kamel et al., Propionitrile-d5 serves as an essential mechanistic probe for investigating the role of propionitrile in [M+H]+ formation under APPI conditions [1]. The deuterium label allows unambiguous identification of [M+D]+ species, distinguishing them from protonated species originating from other sources. This application is critical for researchers developing or optimizing APPI methods for complex sample analysis.

Bioanalytical Method Development and Validation for Propionitrile Pharmacokinetic Studies

Propionitrile-d5 is the optimal internal standard for LC-MS/MS quantitation of propionitrile in biological matrices (plasma, urine, tissue homogenates) [2]. Its co-elution with the analyte (ΔRT ≤0.02 min) ensures precise correction of matrix effects, while its high isotopic purity (99 atom% D) provides a clean MS/MS channel with minimal cross-talk, enabling accurate pharmacokinetic profiling and toxicokinetic assessment in preclinical studies.

Environmental Monitoring of Nitrile Contaminants in Air and Wastewater

For environmental laboratories performing trace-level analysis of volatile nitriles using GC-MS, Propionitrile-d5 offers a reliable and interference-free internal standard [3]. Its stable isotopic label corrects for losses during purge-and-trap or headspace sampling, ensuring accurate quantification of propionitrile in complex environmental matrices. The compound's high purity and defined isotopic enrichment support compliance with ISO/IEC 17025 quality requirements.

Application
Selection Property
Validation Focus
Drinking water nitrosamine analysis (GB 5750.10-2023)
M+5 mass shift eliminates native interference
GC-MS/MS method alignment and LLOQ verification
APPI mechanistic studies
Deuterium label for unambiguous [M+D]+ tracking
Proton transfer pathway elucidation
Bioanalytical method development for propionitrile
Co-elution and high isotopic purity for matrix effect correction
Accuracy and precision validation in research matrices
Environmental monitoring of volatile nitriles
Recovery correction for purge-and-trap/headspace sampling
GC-MS method validation per ISO/IEC 17025

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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